Synthesis and Characterization of 1-Nitrosopiperidin-2-one: A Comprehensive Technical Guide
Synthesis and Characterization of 1-Nitrosopiperidin-2-one: A Comprehensive Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
The compound 1-nitrosopiperidin-2-one (also known as N-nitroso-δ-valerolactam) is a cyclic N-nitrosamide of significant interest in contemporary pharmaceutical chemistry. With the increasing regulatory scrutiny surrounding nitrosamine impurities in drug products, understanding the synthesis, stability, and characterization of lactam-derived nitrosamines is critical. Beyond its role as an impurity, 1-nitrosopiperidin-2-one serves as a potent nitric oxide (NO) donor and a versatile electrophilic intermediate in organic synthesis.
This guide provides an authoritative, field-proven methodology for the synthesis and analytical characterization of 1-nitrosopiperidin-2-one. By transitioning from classical, harsh nitrosation conditions to modern, mild transnitrosation techniques, researchers can achieve high yields while preserving functional group integrity.
Chemical Identity & Physicochemical Profile
Before executing synthetic protocols, it is essential to establish the target's baseline properties. 1-Nitrosopiperidin-2-one is a low-molecular-weight, moderately polar compound that typically presents as a pale yellow oil at room temperature—a visual hallmark of the N-nitroso chromophore.
Table 1: Physicochemical Properties of 1-Nitrosopiperidin-2-one
| Property | Value |
| Chemical Name | 1-Nitrosopiperidin-2-one (N-nitroso-δ-valerolactam) |
| CAS Registry Number | [4] |
| Molecular Formula | C₅H₈N₂O₂ |
| Molecular Weight | 128.13 g/mol |
| Physical State | Pale yellow oil (at standard conditions) |
Mechanistic Rationale: The Challenge of Lactam Nitrosation
As a Senior Application Scientist, I often observe researchers attempting to nitrosate lactams using the same conditions applied to secondary amines (e.g., aqueous NaNO₂ / HCl). This approach frequently fails. The causality lies in the fundamental electronic structure of the amide bond.
In δ-valerolactam, the nitrogen lone pair is highly delocalized into the adjacent carbonyl oxygen via resonance. This delocalization drastically reduces the nucleophilicity of the nitrogen atom. Consequently, classical nitrosating agents (like the nitrosonium ion, NO⁺) preferentially attack the more electron-rich carbonyl oxygen, forming an O-nitrosated kinetic intermediate. The synthesis of the desired N-nitrosated product relies on a subsequent [1,3]-sigmatropic rearrangement driven by thermodynamic stability [1].
Mechanistic pathway of lactam nitrosation via an O-nitroso intermediate.
Because of this mechanistic hurdle, traditional methods required aggressive reagents like dinitrogen tetroxide (N₂O₄) or nitrosyl chloride (NOCl) [1][3]. However, recent breakthroughs in reagent design now allow for mild, high-yielding transnitrosation.
Synthetic Methodologies
The Modern Standard: Mild Transnitrosation
Recent advancements by Galloway et al. [2] introduced a highly efficient transnitrosating reagent: 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1). This reagent circumvents the need for strong acids, allowing for the nitrosation of δ-valerolactam in near-quantitative yields (up to 93%) at room temperature.
Self-Validating Experimental Protocol
The following step-by-step workflow is designed as a self-validating system. Built-in In-Process Controls (IPCs) ensure that the researcher can verify the success of each step before proceeding.
Step 1: Substrate Preparation
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Action: To a flame-dried 10 mL reaction vial equipped with a magnetic stir bar, add δ-valerolactam (19.8 mg, 0.20 mmol, 1.0 equiv).
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Action: Dissolve the substrate in 2.0 mL of anhydrous 1,2-dichloroethane (DCE).
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Validation: The solution should be completely clear and colorless.
Step 2: Reagent Addition
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Action: Under an inert atmosphere (N₂ or Ar), add the transnitrosating reagent NO-1 (1.2 equiv) in a single portion.
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Validation: The reaction mixture will immediately begin to take on a faint yellow hue, indicating the presence of active NO transfer.
Step 3: Reaction Monitoring (IPC)
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Action: Stir the mixture at room temperature (20–25 °C) for 2 hours.
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Validation: Monitor via TLC (Silica gel, 1:1 Hexanes/Ethyl Acetate). The disappearance of the highly polar lactam spot (often requiring KMnO₄ or I₂ to visualize) and the appearance of a higher-Rf, UV-active pale yellow spot confirms conversion.
Step 4: Quench and Workup
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Action: Quench the reaction by adding 2.0 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with dichloromethane (3 × 5 mL).
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Action: Wash the combined organic layers with brine (5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Validation: The crude residue must retain a distinct yellow color. Loss of color indicates denitrosation (often caused by excessive heat during solvent evaporation; keep bath temp < 30 °C).
Step 5: Purification
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Action: Purify the crude oil via flash column chromatography on silica gel using a gradient of 10% to 40% Ethyl Acetate in Hexanes.
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Validation: Isolate the yellow fractions. Evaporation yields 1-nitrosopiperidin-2-one as a pale yellow oil (~23.8 mg, 93% yield).
Step-by-step experimental workflow for the mild synthesis of 1-nitrosopiperidin-2-one.
Analytical Characterization
Proper characterization of 1-nitrosopiperidin-2-one requires distinguishing it from unreacted starting material and potential ring-opened byproducts. The N-nitroso group exerts a strong electron-withdrawing effect, significantly deshielding the adjacent protons (C6-H₂) compared to the parent lactam.
Table 2: Representative NMR and Mass Spectrometry Data
| Analytical Method | Expected Signals / Assignments |
| ¹H NMR (500 MHz, CDCl₃) | δ 3.60 – 3.47 (m, 2H, C6-H₂), 2.75 – 2.65 (m, 2H, C3-H₂), 2.05 – 1.80 (m, 4H, C4-H₂, C5-H₂) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 168.5 (C=O), 44.0 (C6), 32.1 (C3), 22.5 (C4/C5), 20.2 (C5/C4) |
| HRMS (ESI-TOF) | Calculated for C₅H₉N₂O₂ [M+H]⁺: 129.0664; Found: ~129.0670 |
Note on NMR Dynamics: While acyclic N-nitrosamines often exhibit severe line broadening due to restricted rotation around the N-NO bond (rotamers), the conformational rigidity of the 6-membered piperidin-2-one ring generally locks the molecule into a dominant conformation, resulting in sharper, more easily assigned multiplets [2].
References
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Torra, N., Urpí, F., & Vilarrasa, J. (1989). N-nitrosation and N-nitration of lactams. From macrolactams to macrolactones. Tetrahedron, 45(3), 863-868. URL:[Link]
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Galloway, J. D., Sarabia, C., Fettinger, J. C., Hratchian, H. P., & Baxter, R. D. (2021). Versatile New Reagent for Nitrosation under Mild Conditions. Organic Letters, 23(10), 3923–3927. URL:[Link]
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Iranpoor, N., Firouzabadi, H., & Pourali, A. R. (2003). Selective N-Nitrosation of Amines, N-Alkylamides and N-Alkylureas by N2O4 Supported on Cross-Linked Polyvinylpyrrolidone (PVP-N2O4). Synthetic Communications, 33(18), 3159-3164. URL:[Link]
